molecular formula C16H18N2O6S B2524749 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate CAS No. 1092332-01-8

2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate

Cat. No.: B2524749
CAS No.: 1092332-01-8
M. Wt: 366.39
InChI Key: NMBADBOKWWLASE-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate is a complex organic compound with a molecular weight of 366.39 g/mol. It is characterized by its unique structure, which includes a pyrrolidinone ring, a piperidine ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Nucleophilic Substitution: Reacting a suitable piperidine derivative with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-piperidine intermediate.

  • Esterification: Converting the intermediate into the carboxylate ester using 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate can be used as a probe to study enzyme activities and protein interactions. Its ability to bind to specific biological targets makes it a valuable tool in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific therapeutic effects.

Industry: In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its versatility makes it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism by which 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 1-(phenylsulfonyl)piperidine-3-carboxylate

  • 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride

Uniqueness: 2,5-Dioxopyrrolidin-1-yl 1-(benzenesulfonyl)piperidine-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility set it apart from similar compounds.

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Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(benzenesulfonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c19-14-8-9-15(20)18(14)24-16(21)12-5-4-10-17(11-12)25(22,23)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBADBOKWWLASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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